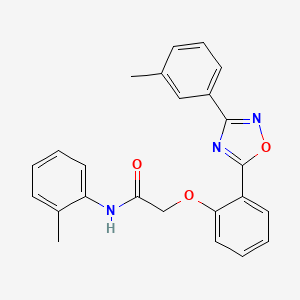
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as OTD-002, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of oxadiazole derivatives and has been studied extensively for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been tested in vitro and in vivo and has shown promising results in reducing oxidative stress and inflammation in neuronal cells.
Wirkmechanismus
The mechanism of action of N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also acts as an antioxidant by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes. Additionally, it has been found to regulate the expression of genes involved in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation. It also reduces the levels of ROS and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for lab experiments. It is a well-characterized compound with a reproducible synthesis method. It has been extensively studied for its mechanism of action and physiological effects, and its potential therapeutic applications have been validated in various animal models. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is to investigate its efficacy in human clinical trials for the treatment of neurodegenerative diseases. Another direction is to explore its potential applications in other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the long-term effects and safety of this compound. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases and other inflammatory conditions. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes, as well as its antioxidant properties. While this compound has several advantages for lab experiments, further research is needed to fully understand its potential applications and long-term effects.
Synthesemethoden
The synthesis of N-(o-tolyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of o-toluidine and m-tolyl isocyanate to form N-(o-tolyl)-m-tolylurea. This intermediate is then treated with chloroacetyl chloride and sodium hydroxide to obtain this compound. The synthesis method has been reported in various scientific journals and is considered to be efficient and reproducible.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-8-7-10-18(14-16)23-26-24(30-27-23)19-11-4-6-13-21(19)29-15-22(28)25-20-12-5-3-9-17(20)2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKYSUFRFGNTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


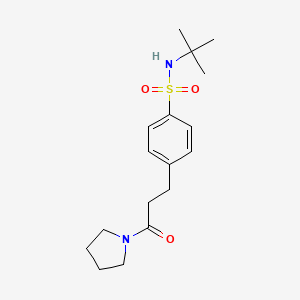
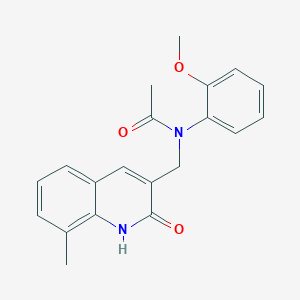
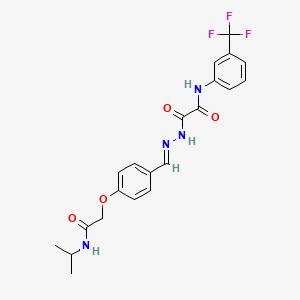
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7697014.png)
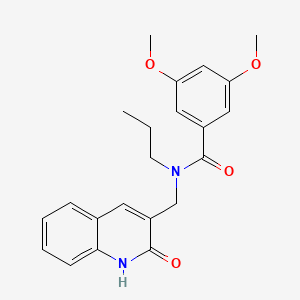
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)
![N-[(4-chlorophenyl)methyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697039.png)



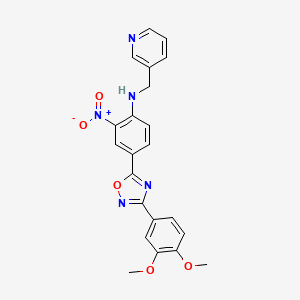

![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)